Tetradec-13-enoic acid

CAS No.: 7331-03-5

Cat. No.: VC7997302

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7331-03-5 |

|---|---|

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.35 g/mol |

| IUPAC Name | tetradec-13-enoic acid |

| Standard InChI | InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2H,1,3-13H2,(H,15,16) |

| Standard InChI Key | DIGWSCGMTNOSDZ-UHFFFAOYSA-N |

| SMILES | C=CCCCCCCCCCCCC(=O)O |

| Canonical SMILES | C=CCCCCCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

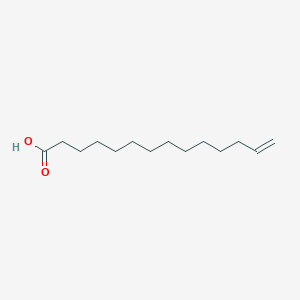

Tetradec-13-enoic acid () is classified as a long-chain unsaturated fatty acid. Its IUPAC name, tetradec-13-enoic acid, specifies a 14-carbon chain (tetradecyl) with a carboxylic acid functional group at carbon 1 and a double bond between carbons 13 and 14 . The structural formula can be represented as:

This configuration imparts distinct physicochemical properties, including reduced melting points compared to saturated analogs due to the cis or trans geometry of the double bond (though stereochemical details remain unspecified in available sources) .

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7331-03-5 | |

| Molecular Weight | 226.35 g/mol | |

| IUPAC Name | tetradec-13-enoic acid | |

| SMILES Notation | C=CCCCCCCCCCCCC(=O)O | |

| InChI Key | DIGWSCGMTNOSDZ-UHFFFAOYSA-N |

Synthesis and Production Pathways

Ester Derivatives and Functionalization

The methyl ester derivative (methyl tetradec-13-enoate, CAS 54716-25-5) highlights the compound’s derivatization potential. With a molecular weight of 240.38 g/mol, this ester serves as a volatile intermediate for gas chromatography or further chemical modifications . Synthesis likely involves Fischer esterification of the parent acid with methanol under acidic conditions:

Industrial and Biochemical Applications

Industrial Uses

Though specific applications are sparsely reported, unsaturated fatty acids like tetradec-13-enoic acid are integral to:

-

Surfactant Production: As precursors for soaps and detergents, leveraging their amphiphilic structure.

-

Polymer Chemistry: Acting as monomers or plasticizers due to their ability to disrupt crystallinity in polymers.

Biochemical Relevance

In biological systems, unsaturated fatty acids participate in membrane fluidity regulation and signaling pathways. While tetradec-13-enoic acid’s role remains unconfirmed, structurally similar compounds (e.g., myristoleic acid) exhibit antimicrobial and anti-inflammatory properties, suggesting potential biomedical applications.

Table 2: Hypothetical Applications and Supporting Evidence

| Application Area | Rationale | Source |

|---|---|---|

| Lipid Metabolism Studies | As a tracer in isotopic labeling | |

| Biomaterial Synthesis | Hydrophobic component in coatings |

Comparative Analysis with Structural Analogs

Tetradec-13-enoic Acid vs. Myristoleic Acid

Myristoleic acid (tetradec-9-enoic acid), a positional isomer with a double bond at carbon 9, demonstrates distinct biological activity, including apoptosis induction in cancer cells. The positional difference in tetradec-13-enoic acid may alter membrane interaction dynamics, potentially limiting its bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume